

Application Notes and Protocols for 80-O18

Lipid Nanoparticle Formulation

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Compound of Interest

Compound Name: 80-O18

Cat. No.: B15574671

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The PEGylated lipid is crucial for controlling particle size and providing a hydrophilic shield to reduce clearance by the immune system. However, concerns about the potential for immunogenic reactions to polyethylene glycol (PEG) have prompted research into alternatives.[4]

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing Polysorbate 80 (PS-80) as a substitute for traditional PEGylated lipids. It is hypothesized that the "80" in "80-O18" refers to Polysorbate 80. The "O18" designation remains unclear from publicly available information and may refer to a specific component, such as the oleic acid tail in Polysorbate 80, or a proprietary ionizable lipid. The following protocols are based on a formulation utilizing Polysorbate 80, which has been shown to produce stable and effective LNPs for mRNA delivery.[5] Polysorbate 80 is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan and oleic acid, and it is widely used in pharmaceutical formulations.[6][7]

These PS-80 containing LNPs have been shown to alter biodistribution, potentially enhancing delivery to immune-relevant organs like the spleen, and may offer improved stability.[6][5]

Materials and Equipment

Lipids and Reagents

- Ionizable Lipid (e.g., DLin-MC3-DMA)
- Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
- Cholesterol
- Polysorbate 80 (PS-80)
- mRNA cargo
- Ethanol (200 Proof, absolute)
- Sodium Acetate Buffer (10 mM, pH 4.5)
- Phosphate Buffered Saline (1x PBS, pH 7.4)
- Sucrose (for cryoprotection)
- Nuclease-free water

Equipment

- Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer
- Syringe pumps
- Vials and syringes
- Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta potential measurement
- Fluorometer and Quant-iT RiboGreen assay kit (or similar) for mRNA quantification and encapsulation efficiency
- Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange

- Sterile filters (0.22 μm)
- Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Lipid Stock Solution

The lipid components are first dissolved in ethanol to create a stock solution.

Protocol:

- Bring all lipids to room temperature.
- Prepare individual stock solutions of the ionizable lipid, DSPC, and cholesterol in absolute ethanol. Gentle heating may be required for complete dissolution.
- Based on the desired molar ratio, combine the individual lipid stock solutions and Polysorbate 80 into a single ethanol solution. A well-documented molar ratio for a PS-80 LNP formulation is 52:8:37:3 (DLin-MC3-DMA:DSPC:Cholesterol:PS-80).[5]
- For this specific ratio, prepare a total lipid concentration of 50 mM in ethanol.[5]
- Vortex the final lipid mixture to ensure homogeneity.

Preparation of Aqueous mRNA Solution

The mRNA is diluted in an acidic aqueous buffer to facilitate encapsulation.

Protocol:

- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration (e.g., 200 $\mu\text{g/mL}$) in a 10 mM sodium acetate buffer at pH 4.5.[5]
- Keep the mRNA solution on ice until use.

Lipid Nanoparticle Formulation using Microfluidics

The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic system to induce LNP self-assembly.

Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
- Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[5]
- Set the total flow rate to 12 mL/min.[5]
- Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and encapsulate the mRNA, forming LNPs.
- The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, should be targeted. A ratio of 14 has been used successfully.[5]
- Collect the resulting LNP dispersion.

Downstream Processing: Dialysis and Sterilization

The newly formed LNPs are in an ethanol-containing acidic buffer. The buffer needs to be exchanged to a physiological pH, and the ethanol removed.

Protocol:

- Immediately after formation, dilute the LNP suspension with 1x PBS (pH 7.4) to reduce the ethanol concentration. For formulations intended for cryopreservation, this dilution can be done with a PBS solution containing a cryoprotectant like sucrose (e.g., 10% w/v).[5]
- Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
- Perform dialysis against 1x PBS (pH 7.4) at 4°C with several buffer changes over 24 hours to remove ethanol and raise the pH.

- Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for buffer exchange.
- After dialysis, recover the LNP suspension.
- For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 μm sterile filter.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.^[5]

Characterization of 80-O18 (PS-80) LNPs

Accurate characterization is critical to ensure the quality and consistency of the LNP formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Methodology:

- Instrumentation: Dynamic Light Scattering (DLS).
- Protocol:
 - Dilute a small aliquot of the final LNP suspension in 1x PBS.
 - Measure the hydrodynamic diameter (particle size) and PDI.
 - For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading of the surface charge.
 - Perform measurements in triplicate.

mRNA Encapsulation Efficiency

Methodology:

- Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.

- Protocol:
 - Prepare two sets of samples from the LNP formulation.
 - In the first set, measure the amount of free, unencapsulated mRNA.
 - In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total mRNA content.
 - The encapsulation efficiency (EE) is calculated using the following formula: $EE (\%) = \frac{[(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$

Data Presentation

The following tables summarize expected quantitative data for PS-80 LNP formulations based on published literature.^[5]

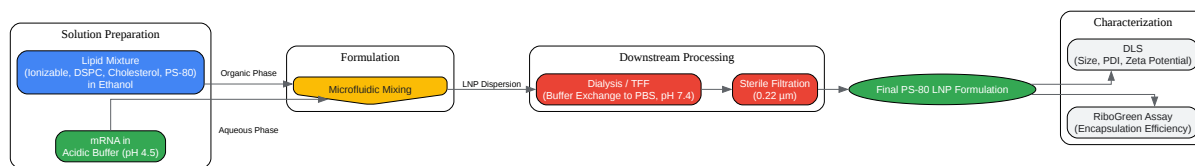
Table 1: Formulation Parameters for PS-80 LNP Synthesis

Parameter	Value	Reference
Lipid Molar Ratio (Ionizable:DSPC:Chol:PS-80)	52:8:37:3	[5]
Total Lipid Concentration in Ethanol	50 mM	[5]
mRNA Concentration in Aqueous Buffer	200 µg/mL	[5]
Aqueous Buffer	10 mM Sodium Acetate, pH 4.5	[5]
Flow Rate Ratio (Aqueous:Organic)	3:1	[5]
Total Flow Rate	12 mL/min	[5]
N/P Ratio	14	[5]

Table 2: Physicochemical Characteristics of PS-80 LNPs

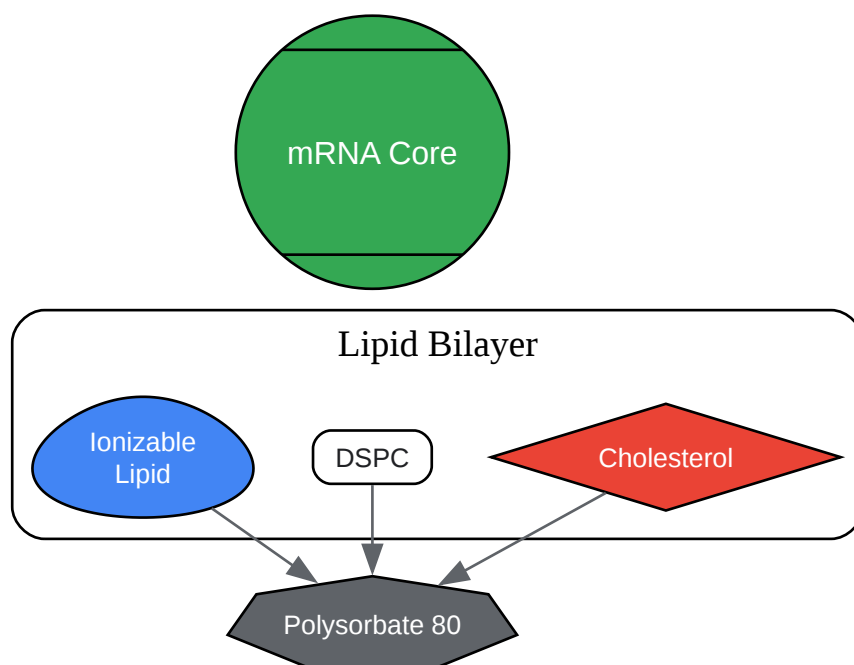
Characteristic	Typical Value
Particle Size (Z-average diameter)	80 - 120 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	Near-neutral at pH 7.4
Encapsulation Efficiency	> 90%

Visualizations



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Caption: Workflow for **80-O18** (Polysorbate 80) Lipid Nanoparticle Formulation.



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Caption: Conceptual Structure of an **80-O18** (Polysorbate 80) LNP.

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